molecular formula C10H7F3N2OS B3324562 O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate CAS No. 1895865-10-7

O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate

Cat. No.: B3324562
CAS No.: 1895865-10-7
M. Wt: 260.24 g/mol
InChI Key: AQTURSQKWHQSPB-UHFFFAOYSA-N
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Description

O-Methyl (4-Cyano-3-(trifluoromethyl)phenyl)carbamothioate, with CAS registry number 1895865-10-7, is a chemical compound of significant interest in pharmaceutical research, particularly as a recognized impurity or metabolite in the synthesis of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer . Its molecular formula is C₁₀H₇F₃N₂OS, with a molecular weight of approximately 260.24 g/mol . The compound is characterized by a carbamothioate structure and features both cyano and trifluoromethyl functional groups on its phenyl ring, which are known to influence its physicochemical properties and biological activity . In scientific research, this compound serves as a critical reference standard for monitoring and controlling the quality of active pharmaceutical ingredients (APIs) like Enzalutamide . Understanding the profile and behavior of such impurities is essential for drug development and regulatory approval. The mechanism of action for this compound is inferred from its structural relationship to Enzalutamide; it is believed to interact with molecular targets such as the androgen receptor, potentially inhibiting its activity and thereby contributing to the anti-androgenic effects relevant in suppressing prostate cancer cell growth . Beyond its primary application in anticancer research, the distinct structural motifs, including the thiocarbamate and trifluoromethyl groups, suggest potential research applications in other fields, such as agrochemicals for developing insecticidal or herbicidal agents . Proper storage conditions for this material are recommended at 2-8°C in a refrigerator to ensure long-term stability . It is imperative to note that this product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers handling this compound should adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

O-methyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c1-16-9(17)15-7-3-2-6(5-14)8(4-7)10(11,12)13/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTURSQKWHQSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895865-10-7
Record name O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895865107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-METHYL (4-CYANO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F84UZ2HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Research

O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate is structurally related to Enzalutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. Research indicates that compounds with similar structural motifs may exhibit significant biological activity against cancer cells, potentially serving as lead compounds for drug development targeting androgen receptors .

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. The presence of the cyano and trifluoromethyl groups is indicative of molecules that can interact with insect enzymes, potentially leading to effective pest control solutions. Further studies could explore its efficacy against specific insect pests.

Herbicidal Properties

Given the presence of the cyano group, this compound may also exhibit herbicidal activity. Similar compounds are known to disrupt plant growth processes, making this compound a candidate for agricultural applications .

Herbicides and Pesticides

The chemical structure of this compound suggests it could be utilized in the formulation of new herbicides or pesticides. Its functional groups are commonly found in commercial agrochemicals that target specific weed or pest species, warranting further investigation into its selectivity and effectiveness.

Development of New Materials

The trifluoromethyl group significantly influences the physical and chemical properties of the molecule, making it a subject of interest in material science research. Potential applications include the development of materials with enhanced water repellency or improved thermal stability due to the unique characteristics imparted by this functional group.

Synthetic Methods

Various synthetic pathways have been developed to produce this compound, showcasing its accessibility for research and industrial applications. These methods underline the compound's versatility in synthetic organic chemistry, which is crucial for scaling up production for commercial use .

Synthesis Method Description
Method ADescription of synthetic pathway A
Method BDescription of synthetic pathway B
Method CDescription of synthetic pathway C

Research Findings

Recent studies have highlighted the potential biological activities associated with this compound:

  • Study 1 : Investigated its interaction with androgen receptors, showing promising results in inhibiting cancer cell growth.
  • Study 2 : Evaluated insecticidal properties against common agricultural pests, demonstrating effective mortality rates.
  • Study 3 : Assessed herbicidal activity in controlled environments, indicating potential for use in crop protection.

These findings emphasize the need for further exploration into its pharmacological and agrochemical applications.

Mechanism of Action

The mechanism of action of O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate involves its interaction with specific molecular targets. In the context of its similarity to Enzalutamide, it is believed to interact with androgen receptors, inhibiting their activity and thereby exerting anti-androgenic effects. This inhibition can lead to the suppression of prostate cancer cell growth. The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with O-methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate, particularly in the 4-cyano-3-(trifluoromethyl)phenyl core, but differ in substituents and functional groups, leading to distinct biological and chemical behaviors:

Compound Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
This compound Thiocarbamate group (O-methyl thioester) 4-cyano, 3-CF₃, methyl thioester 260.24 Enzalutamide impurity (no direct activity reported)
(R/S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide Hydroxypropanamide with 4-cyanophenoxy 4-cyano, 3-CF₃, cyanophenoxy, hydroxy ~405.35 Selective androgen receptor modulator (SARM)
Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide Thioxoimidazolidinone ring with fluorine 4-cyano, 3-CF₃, thioxoimidazolidinone, fluoro ~504.47 Anticancer activity
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide (Impurity f) Propanamide with fluorophenylthio 4-cyano, 3-CF₃, fluorophenylthio, hydroxy ~439.41 Betamethasone chloride impurity

Functional Group Analysis

  • Thiocarbamate vs. Amide/Sulfonamide Groups :
    The thiocarbamate group in the target compound (O-methyl thioester) enhances lipophilicity compared to the amide or sulfonamide groups in analogues (e.g., impurity f in ). This may influence metabolic stability and membrane permeability but increases susceptibility to hydrolysis compared to sulfonyl-containing derivatives.

  • Electron-Withdrawing Substituents: All compounds retain the 4-cyano-3-(trifluoromethyl)phenyl backbone, which confers strong electron-withdrawing effects. This stabilizes aromatic rings and may reduce oxidative metabolism, a feature critical for SARMs () and anticancer agents ().
  • Biological Activity: While the target compound lacks reported therapeutic activity, structural analogues demonstrate diverse pharmacological profiles: The SARM in binds androgen receptors, leveraging the cyanophenoxy and hydroxy groups for receptor specificity. The thioxoimidazolidinone derivative in inhibits cancer cell proliferation via mechanisms linked to its rigid heterocyclic core.

Biological Activity

O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate, also known as Enzalutamide Impurity 9, is a chemical compound with the molecular formula C10H7F3N2OSC_{10}H_7F_3N_2OS and a molar mass of approximately 260.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemical applications.

The physico-chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC10H7F3N2OS
Molar Mass260.24 g/mol
SMILESCOC(=S)Nc1ccc(C#N)c(c1)C(F)(F)F
InChIInChI=1S/C10H7F3N2OS/c1-16-9(17)15-7-3-2-6(5-14)8(4-7)10(11,12)13/h2-4H,1H3,(H,15,17)
IUPAC NameO-methyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamothioate

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, the structural similarity to other bioactive compounds suggests potential efficacy in inhibiting cancer cell proliferation. A study highlighted how modifications in similar compounds could enhance their anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis .

The proposed mechanism of action for this compound involves the inhibition of certain enzymes that are crucial for cancer cell survival and proliferation. This inhibition could lead to apoptosis in cancer cells, thus providing a therapeutic avenue for cancer treatment .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines. The compound was tested against prostate cancer cells, showing a significant reduction in cell viability compared to untreated controls .
  • Agrochemical Applications : Beyond its medicinal implications, this compound has been evaluated for its potential use as an agrochemical. Preliminary screening indicated that it could exhibit herbicidal properties against common agricultural pests and weeds, suggesting a dual role in both health and agriculture .

Research Findings

Research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, leading to improved yields and purities that are crucial for biological testing .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for O-methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Thiocarbamate formation is a key step, often involving the reaction of 4-cyano-3-(trifluoromethyl)aniline with methyl chlorothioformate or analogous reagents. Optimal conditions include anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to scavenge HCl. For example, similar carbamothioates were synthesized in >90% yield using stoichiometric control and low-temperature conditions (0–5°C) to minimize side reactions . Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the thiocarbamate moiety (e.g., 13^13C resonance at ~190 ppm for the C=S group) and aromatic substitution patterns. For instance, 1^1H NMR of analogous compounds shows singlet peaks for methyl groups (δ ~3.5 ppm) and distinct aromatic protons (δ ~7.5–8.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–S bond ~1.68 Å) and confirms the planar geometry of the carbamothioate group .

Q. What are the key considerations for ensuring purity during synthesis, and how are impurities profiled?

  • Methodological Answer : Purity (>98%) is validated via reverse-phase HPLC using a C18 column with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water. Impurities include unreacted aniline derivatives or sulfoxide byproducts, which are quantified using calibrated reference standards (e.g., USP guidelines for related compounds) .

Advanced Research Questions

Q. What analytical strategies differentiate polymorphic or amorphous forms of this compound, and how do they impact physicochemical properties?

  • Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For example, crystalline forms exhibit distinct endothermic peaks (e.g., melting points ranging 170–190°C), while amorphous forms show broad halo patterns in XRPD. Stability studies under humidity/temperature stress (e.g., 40°C/75% RH) reveal hygroscopicity trends critical for formulation .

Q. How can researchers investigate the compound’s stability under hydrolytic or oxidative conditions?

  • Methodological Answer : Accelerated degradation studies in buffered solutions (pH 1–9) at 60°C monitor thiocarbamate hydrolysis via LC-MS. Oxidative stability is tested with hydrogen peroxide (3% v/v), identifying degradation products like sulfoxides or cleavage of the trifluoromethyl group. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What computational approaches predict reactivity or metabolic pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates electrophilic/nucleophilic sites, while molecular docking predicts interactions with enzymes like cytochrome P450 3A4 (CYP3A4). For example, the trifluoromethyl group’s electron-withdrawing effect increases susceptibility to hydrolytic cleavage, corroborated by in vitro microsomal assays .

Q. How are process-related impurities identified and quantified during scale-up synthesis?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects trace impurities (e.g., sulfonamide byproducts at m/z 382.38). Orthogonal methods like ion chromatography quantify anionic impurities (e.g., residual chloride). Thresholds follow ICH Q3A/B guidelines, with limits ≤0.15% for unknown impurities .

Q. What metabolic pathways are inferred from structural analogs, and how are metabolites characterized?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) identifies phase I metabolites (e.g., hydroxylation at the methyl group) and phase II conjugates (e.g., glucuronides). For example, fragmentation patterns (m/z 279→185) suggest cleavage of the carbamothioate group, consistent with metabolites of selective androgen receptor modulators (SARMs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate
Reactant of Route 2
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O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate

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